tert-butyl methyl(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate
Overview
Description
Tert-butyl methyl(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C17H30BN3O4 and its molecular weight is 351.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a 1,3,2-dioxaborolane group, are often used in organic synthesis and medicinal chemistry due to their ability to form carbon-boron bonds .
Mode of Action
It is known that compounds containing a 1,3,2-dioxaborolane group can undergo suzuki-miyaura cross-coupling reactions . This reaction involves the exchange of a boron atom in the dioxaborolane group with a halogen atom in another molecule, forming a new carbon-carbon bond .
Biochemical Pathways
The formation of carbon-carbon bonds through suzuki-miyaura cross-coupling reactions can lead to the synthesis of a wide variety of organic compounds . These compounds can then participate in various biochemical pathways, depending on their structure and functional groups.
Pharmacokinetics
The 1,3,2-dioxaborolane group in this compound could potentially influence its solubility and permeability, thereby affecting its absorption and distribution .
Result of Action
The ability of this compound to form carbon-carbon bonds through suzuki-miyaura cross-coupling reactions can lead to the synthesis of a wide variety of organic compounds . These compounds can have various effects at the molecular and cellular level, depending on their structure and functional groups.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the Suzuki-Miyaura cross-coupling reactions in which this compound can participate are typically carried out in an organic solvent and require a palladium catalyst . The reaction conditions, such as temperature and pH, can also influence the reaction rate and yield .
Biochemical Analysis
Biochemical Properties
Tert-butyl methyl(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The dioxaborolane moiety in the compound is known for its affinity towards hydroxyl and amino groups, making it a useful reagent in enzyme inhibition studies. This compound can form reversible covalent bonds with active site residues of enzymes, thereby modulating their activity. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions with aromatic amino acids in proteins, further influencing protein function and stability .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with key signaling proteins, it can modulate pathways such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival. Furthermore, the compound’s ability to bind to transcription factors can lead to changes in gene expression profiles, affecting cellular functions such as apoptosis, cell cycle progression, and metabolic regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The dioxaborolane moiety can form covalent bonds with serine, threonine, or tyrosine residues in enzymes, leading to enzyme inhibition or activation. This interaction is often reversible, allowing for dynamic regulation of enzyme activity. Additionally, the pyrazole ring can interact with nucleic acids, potentially affecting DNA and RNA stability and function. These molecular interactions contribute to the compound’s ability to modulate biochemical pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods, but it may degrade under extreme conditions, leading to a loss of activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity, nephrotoxicity, and alterations in hematological parameters. These threshold effects highlight the importance of dose optimization in preclinical studies to balance efficacy and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolites may retain some of the parent compound’s activity or exhibit different biochemical properties. The interaction with cofactors such as NADPH and FAD is crucial for the compound’s metabolism, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution. Once inside the cell, it may localize to specific compartments or organelles, depending on its physicochemical properties and interactions with cellular components. These transport and distribution patterns are essential for understanding the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution is vital for elucidating the compound’s mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30BN3O4/c1-15(2,3)23-14(22)20(8)9-10-21-12-13(11-19-21)18-24-16(4,5)17(6,7)25-18/h11-12H,9-10H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZGRYUXHBBAOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCN(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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